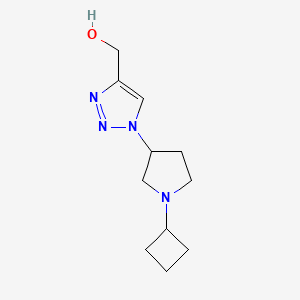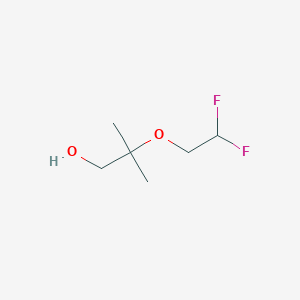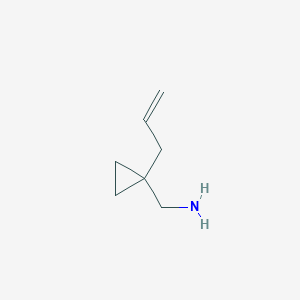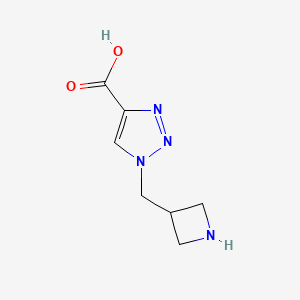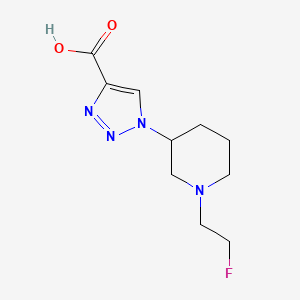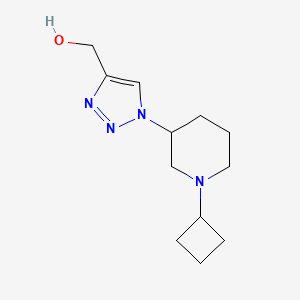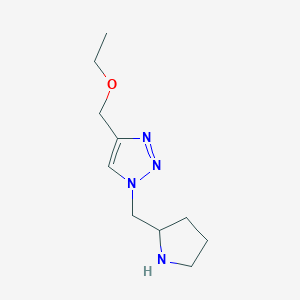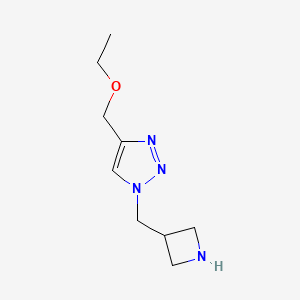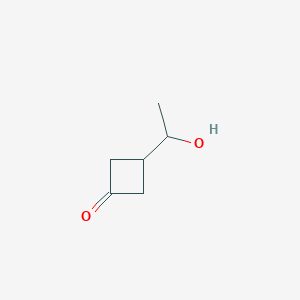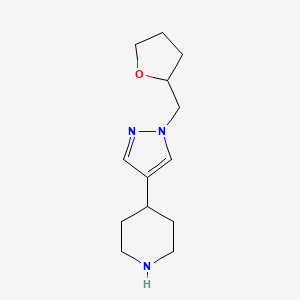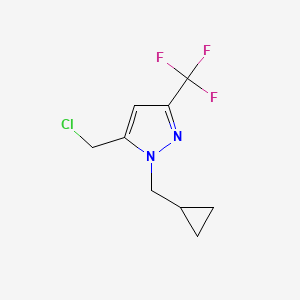
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound used in various scientific research applications. It is a heterocyclic compound that contains a pyrazole ring with a chlorine atom attached to the methyl group, a cyclopropylmethyl group, and a trifluoromethyl group. Due to its unique structure, 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and the use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Microwave-Assisted Synthesis : A study highlighted the synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters using microwave-induced techniques under solvent-free conditions. This approach demonstrated environmental benefits and efficiency advantages over traditional methods (Martins et al., 2006).
Flexible Synthesis of Pyrazoles : Another study presented a flexible synthesis technique for pyrazoles, allowing the functionalization of the C3 and C5 positions with different substituents. This method facilitated the creation of ligands with potential applications in catalysis and materials science (Grotjahn et al., 2002).
One-Pot Synthesis for Hydroxypyrazolines : Research on the one-step synthesis of aryl and heteroaroyl-substituted hydroxypyrazolines revealed efficient methods to create novel pyrazoline derivatives, showcasing the versatility of pyrazole chemistry (Bonacorso et al., 2006).
Potential Biological Activities
- Antimycobacterial Activity : A series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis. Some compounds showed significant activity, highlighting the potential of pyrazole derivatives in developing new antimycobacterial agents (Almeida da Silva et al., 2008).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c10-4-7-3-8(9(11,12)13)14-15(7)5-6-1-2-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIIHSOEPYSBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



